N-succinimidyl 4-guanidinobutyrate
Overview
Description
N-succinimidyl 4-guanidinobutyrate is a versatile chemical compound that has found applications in various fields of scientific research. It is particularly known for its role in targeted drug delivery, protein labeling, and bioconjugation, making it a valuable tool in biomedical sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-succinimidyl 4-guanidinobutyrate typically involves the reaction of 4-guanidinobutyric acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) under mild conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions are employed to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
N-succinimidyl 4-guanidinobutyrate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and thiols, forming stable amide or thioester bonds.
Hydrolysis: In aqueous conditions, it can hydrolyze to form 4-guanidinobutyric acid and N-hydroxysuccinimide.
Common Reagents and Conditions
Nucleophiles: Amines, thiols
Solvents: DMF, DCM, water
Catalysts: DCC, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Major Products
Amide Bonds: Formed when reacting with amines
Thioester Bonds: Formed when reacting with thiols
Hydrolysis Products: 4-guanidinobutyric acid and N-hydroxysuccinimide
Scientific Research Applications
N-succinimidyl 4-guanidinobutyrate is widely used in scientific research due to its ability to form stable conjugates with biomolecules. Some of its applications include:
Targeted Drug Delivery: It enables the attachment of drugs to specific targeting molecules, improving the efficacy and reducing side effects.
Protein Labeling: Used to label proteins with various tags for detection and purification purposes.
Bioconjugation: Facilitates the conjugation of biomolecules, such as antibodies and peptides, for diagnostic and therapeutic applications.
Mechanism of Action
The mechanism of action of N-succinimidyl 4-guanidinobutyrate involves the formation of stable covalent bonds with nucleophilic groups on biomolecules. This reaction typically targets amino groups on lysine residues or thiol groups on cysteine residues, resulting in the formation of amide or thioester bonds. These stable conjugates can then be used for various applications, such as targeted drug delivery and protein labeling .
Comparison with Similar Compounds
Similar Compounds
N-succinimidyl 4-fluorobenzoate: Used for labeling biomolecules with fluorine-18 for positron emission tomography (PET) imaging.
N-succinimidyl 4-guanidinomethyl-3-iodobenzoate: Used for radiolabeling nanobodies for cancer diagnosis and therapy.
Uniqueness
N-succinimidyl 4-guanidinobutyrate is unique due to its ability to form stable conjugates with a wide range of biomolecules, making it highly versatile for various applications in biomedical research. Its stability and reactivity with both amines and thiols set it apart from other similar compounds.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-(diaminomethylideneamino)butanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O4/c10-9(11)12-5-1-2-8(16)17-13-6(14)3-4-7(13)15/h1-5H2,(H4,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQENELIAWNUXRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCN=C(N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501180628 | |
Record name | 2,5-Dioxo-1-pyrrolidinyl 4-[(aminoiminomethyl)amino]butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501180628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092706-01-8 | |
Record name | 2,5-Dioxo-1-pyrrolidinyl 4-[(aminoiminomethyl)amino]butanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1092706-01-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dioxo-1-pyrrolidinyl 4-[(aminoiminomethyl)amino]butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501180628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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